1-Propene, 1-methoxy-2-methyl-

説明

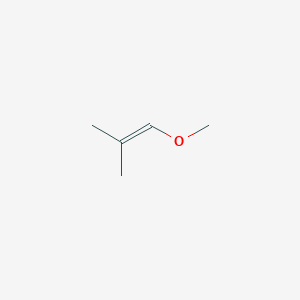

1-Propene, 1-methoxy-2-methyl-, also known as methyl isopropenyl ether, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Propene, 1-methoxy-2-methyl- can be synthesized through the reaction of methanol with isobutene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The acid catalyst, such as sulfuric acid or phosphoric acid, facilitates the formation of the ether bond .

Industrial Production Methods: In industrial settings, 1-Propene, 1-methoxy-2-methyl- is produced by the addition of methanol to isobutene using a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a continuous flow reactor to optimize production efficiency .

化学反応の分析

Types of Reactions: 1-Propene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

科学的研究の応用

Organic Chemistry

1-Propene, 1-methoxy-2-methyl- serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Chiral β-Lactams : It is utilized in the formation of chiral β-lactams through reactions with (S)-alkylidene(1-arylethyl)amines, often employing titanium tetrachloride as a catalyst .

- Formation of Complex Molecules : The compound acts as an electrophile in various reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly exploited in synthesizing complex organic molecules.

Biological Applications

In biological contexts, 1-propene, 1-methoxy-2-methyl- finds use in:

- Synthesis of Bioactive Compounds : It plays a role in synthesizing biologically active compounds, which can be crucial for pharmaceutical development.

- Solvent in Biochemical Reactions : Its properties make it suitable as a solvent for various biochemical reactions, enhancing the solubility of reactants.

Industrial Applications

The compound is also significant in industrial applications:

- Catalyst or Initiator in Polymerization : It acts as a catalyst or initiator in polymerization reactions, contributing to the production of specialty chemicals and polymers.

- Production of Pharmaceutical Intermediates : Its utility extends to developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), essential for drug formulation.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-propene, 1-methoxy-2-methyl- in specific applications:

- A study demonstrated its role in synthesizing novel chiral compounds that exhibit significant biological activity. The ability to form β-lactams efficiently was noted as a critical advantage in medicinal chemistry .

- Another investigation focused on its use as a solvent in biochemical assays, showcasing improved solubility profiles that enhance reaction yields compared to traditional solvents .

作用機序

The mechanism of action of 1-Propene, 1-methoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The methoxy group can donate electron density, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

1-Propene, 2-methoxy-: Similar in structure but differs in the position of the methoxy group.

1-Methoxy-2-propanol: An isomer with different physical and chemical properties.

2-Methyl-1-propene: Lacks the methoxy group, resulting in different reactivity and applications .

Uniqueness: 1-Propene, 1-methoxy-2-methyl- is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications .

生物活性

Overview

1-Propene, 1-methoxy-2-methyl-, also known by its CAS number 17574-84-4, is an organic compound that has garnered interest for its potential biological activities. This compound is a derivative of propene and features a methoxy group and a methyl group that may influence its reactivity and biological interactions. Understanding its biological activity is crucial for applications in medicinal chemistry, environmental science, and industrial processes.

The molecular formula of 1-Propene, 1-methoxy-2-methyl- is C4H8O, indicating it is a small organic molecule. Its structure can be represented as follows:

This structure suggests that the compound may exhibit unique chemical properties due to the presence of both a double bond and functional groups.

The biological activity of 1-Propene, 1-methoxy-2-methyl- primarily involves its interaction with various biochemical pathways. Research indicates that compounds with similar structures can modulate enzyme activities and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Cell Signaling Modulation: It can influence pathways related to cell growth and apoptosis through interaction with signaling proteins.

Case Studies

- Toxicological Studies: A study conducted by the Environmental Protection Agency (EPA) explored the toxicological effects of 1-Propene, 1-methoxy-2-methyl-. Results indicated that at high concentrations, the compound could induce cytotoxic effects in mammalian cell lines, suggesting a need for caution in exposure levels .

- Metabolic Pathway Analysis: Research published in chemical reviews highlighted how similar compounds undergo metabolic transformations via cytochrome P450 enzymes. This suggests that 1-Propene, 1-methoxy-2-methyl- may also be metabolized through similar pathways, leading to the formation of reactive metabolites that could have biological implications .

Table 1: Summary of Biological Activities

Table 2: Toxicological Data

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | High doses lead to significant cytotoxicity in vitro | |

| Chronic Exposure | Long-term exposure studies needed for comprehensive risk assessment |

Research Findings

Recent studies have focused on the environmental impact and potential health risks associated with exposure to 1-Propene, 1-methoxy-2-methyl-. The compound's volatility suggests it can easily enter biological systems through inhalation or dermal contact.

Findings include:

- Environmental Persistence: The compound has been noted for its relatively short half-life in environmental conditions but can form stable metabolites that may pose risks .

- Potential Carcinogenicity: Ongoing research is investigating its long-term effects and potential classification as a carcinogen based on structural analogs .

特性

IUPAC Name |

1-methoxy-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHSZBNXXGKYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338788 | |

| Record name | 1-Propene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17574-84-4 | |

| Record name | 1-Propene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。